N-benzyl-N-(2,3,4-trimethoxybenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(2,3,4-trimethoxybenzyl)ethanamine, commonly known as TMA-2, is a synthetic phenethylamine compound that belongs to the family of hallucinogenic drugs. TMA-2 is structurally similar to other phenethylamines such as 2C-B and mescaline. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. TMA-2 is known for its psychoactive effects, which include altered perception, mood, and thought processes. In recent years, TMA-2 has gained attention from the scientific community due to its potential applications in research.
Wirkmechanismus
TMA-2 acts on the central nervous system by binding to serotonin receptors. Specifically, it binds to the 5-HT2A receptor, which is involved in regulating mood, perception, and cognition. This binding leads to the activation of various signaling pathways, which ultimately result in the altered perception and thought processes associated with TMA-2 use.
Biochemical and Physiological Effects
TMA-2 has been shown to induce a range of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. TMA-2 has also been shown to increase heart rate and blood pressure, which may have implications for its use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
TMA-2 has several advantages for use in laboratory experiments. It is a well-characterized compound with known chemical properties and effects. It has also been shown to be relatively stable and easy to handle in laboratory settings. However, there are also limitations to its use in experiments. TMA-2 is a controlled substance, which may limit its availability for research purposes. Additionally, its psychoactive effects may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on TMA-2. One area of interest is its potential as a treatment for depression and anxiety disorders. Animal studies have shown promising results, and further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for investigating altered states of consciousness. TMA-2 has been shown to induce altered perception and thought processes, which may have implications for understanding certain psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of TMA-2, as well as its potential for use in other areas of research.
Synthesemethoden
TMA-2 can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis of TMA-2 typically starts with the condensation of 2,3,4-trimethoxybenzaldehyde and benzylamine to form N-benzyl-2,3,4-trimethoxyphenethylamine. This intermediate product is then reduced to N-benzyl-2,3,4-trimethoxyamphetamine, which is subsequently N-demethylated to form TMA-2. The synthesis of TMA-2 requires specialized equipment and expertise, and should only be conducted by trained professionals in a controlled laboratory setting.
Wissenschaftliche Forschungsanwendungen
TMA-2 has been used in scientific research to investigate its effects on the central nervous system. It has been shown to bind to serotonin receptors, which are involved in regulating mood, perception, and cognition. TMA-2 has been used in animal studies to investigate its potential as a treatment for depression and anxiety disorders. It has also been studied for its potential to induce altered states of consciousness, which may have implications for the treatment of certain psychiatric disorders.
Eigenschaften
IUPAC Name |
N-benzyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-5-20(13-15-9-7-6-8-10-15)14-16-11-12-17(21-2)19(23-4)18(16)22-3/h6-12H,5,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPQXAOTCNIGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(2,3,4-trimethoxybenzyl)ethanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.